Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVWFZTEPQRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576631 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-87-2 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Ethyl Imidazo 1,5 a Pyridine 1 Carboxylate
Elucidation of Reaction Pathways and Transition States
The formation of the imidazo[1,5-a]pyridine (B1214698) core is generally understood to proceed through several potential reaction pathways, the prevalence of which is dictated by the specific reactants and conditions employed. Both ionic and radical pathways have been proposed and, in some cases, supported by experimental and theoretical evidence.
For the broader class of imidazopyridines, including the imidazo[1,5-a]pyridine skeleton, transition-metal-catalyzed reactions often involve complex catalytic cycles. For instance, in copper-catalyzed syntheses, mechanistic proposals frequently involve the formation of organocopper intermediates. Density Functional Theory (DFT) calculations have been utilized to model the geometries and energies of transition states in related systems, helping to predict the most favorable reaction pathways. These computational studies can provide valuable, though indirect, information about the likely transition states involved in the formation of Ethyl imidazo[1,5-a]pyridine-1-carboxylate.
Radical pathways have also been identified, particularly in reactions initiated by light or radical initiators. These mechanisms typically involve single-electron transfer steps and the formation of radical intermediates. While direct evidence for a radical mechanism in the synthesis of this compound is scarce, the possibility cannot be ruled out, especially under specific reaction conditions that might favor homolytic bond cleavage.
Exploration of Intermediates and Their Role in Reaction Kinetics and Thermodynamics
The identification and characterization of reaction intermediates are crucial for a comprehensive understanding of a reaction mechanism. In the synthesis of imidazo[1,5-a]pyridines, several key intermediates have been proposed. For instance, in the common synthesis involving a pyridine (B92270) derivative and a carbonyl compound, an initial condensation reaction is expected to form an iminium or enamine intermediate. Subsequent intramolecular cyclization would then lead to the fused heterocyclic system.
To provide a clearer, albeit generalized, picture, the following table summarizes potential intermediates and their roles based on analogous reactions in the synthesis of imidazopyridine scaffolds.
| Proposed Intermediate | Potential Role in Reaction Mechanism | Influence on Kinetics | Influence on Thermodynamics |
| Iminium Ion | Electrophilic species formed from the condensation of an amine and a carbonyl group. | The rate of its formation can be the rate-determining step. | Its stability influences the overall equilibrium of the initial condensation step. |
| Enamine | Nucleophilic species formed from the reaction of a secondary amine with a carbonyl group. | Its formation and subsequent reaction can be crucial for the overall reaction rate. | The enamine-iminium tautomerism can affect the thermodynamic profile. |
| Cyclized Adduct | The initial product of the intramolecular cyclization. | The rate of its formation is dependent on the conformational flexibility and electronics of the precursor. | Its stability relative to the starting materials and product determines the feasibility of the cyclization. |
| Radical Cation/Anion | Formed in reactions proceeding through a radical pathway. | The rate of single-electron transfer steps would govern the overall kinetics. | The redox potentials of the reactants would be key thermodynamic parameters. |
Applications of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. By strategically replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), chemists can follow the labeled atom's position in the final product, thereby elucidating bond-forming and bond-breaking steps.
In the context of imidazo[1,5-a]pyridine synthesis, isotopic labeling could be employed to:
Confirm the origin of atoms in the final ring system: For example, by using a ¹⁵N-labeled pyridine precursor, one could definitively confirm that the nitrogen atom at a specific position in the product originates from the pyridine ring.
Probe for the occurrence of rearrangement reactions: If a labeled atom is found in an unexpected position in the product, it would suggest that a molecular rearrangement has occurred during the reaction.
Investigate kinetic isotope effects: By comparing the reaction rates of isotopically labeled and unlabeled reactants, valuable information about the rate-determining step and the nature of the transition state can be obtained.
While the scientific literature does not currently contain specific examples of isotopic labeling studies conducted on the synthesis of this compound, the application of this technique to the broader class of imidazopyridine synthesis has been instrumental in confirming mechanistic proposals. The insights gained from such studies on analogous systems provide a strong foundation for predicting the mechanistic details of reactions involving the title compound.
Computational Chemistry and Theoretical Studies on Ethyl Imidazo 1,5 a Pyridine 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For Ethyl imidazo[1,5-a]pyridine-1-carboxylate, these calculations can elucidate its intrinsic properties and potential for various applications.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, one can determine optimized molecular geometry, orbital energies, and electron density distribution. For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations have been employed to understand how structural modifications influence the molecule's electronic properties. unito.it
Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are often identified as key sites for interactions. mdpi.com
DFT also enables the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how this compound would interact with other molecules, including biological targets or reagents.
Illustrative Data from DFT Calculations: The following table illustrates the type of data that would be generated from a DFT analysis of the target compound.
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Dipole Moment | Measures the polarity of the molecule |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is particularly useful for predicting the photophysical properties of compounds, such as their absorption and emission spectra. unito.it For fluorescent molecules like those based on the imidazo[1,5-a]pyridine core, TD-DFT can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. unito.it
These calculations help explain the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. In studies of substituted imidazo[1,5-a]pyridines, TD-DFT has been used to understand how the position of functional groups, like a carboxyl group, can significantly modify the optical properties. unito.it This theoretical insight is crucial for designing novel dyes and fluorescent probes for applications like cell imaging. unito.it
Molecular Modeling and Simulation Approaches
Beyond static electronic properties, molecular modeling and simulation techniques can explore dynamic processes and intermolecular behaviors.
Simulation of Reaction Mechanisms and Energy Profiles
Computational methods are frequently used to map out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.
For the synthesis of imidazo[1,5-a]pyridines, computational studies can elucidate the mechanism of cyclization and other key bond-forming steps. Although specific studies on the reaction mechanisms involving this compound are not detailed in the search results, plausible pathways for related syntheses have been proposed based on computational modeling. acs.org These simulations can validate experimentally observed outcomes and guide the optimization of reaction conditions for higher yields and selectivity.
Analysis of Intermolecular Interactions (e.g., π-stacking) in Solid State and Solution
The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and self-assembly. The imidazo[1,5-a]pyridine ring system, being aromatic, is capable of engaging in non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com
Computational analysis can quantify the strength and geometry of these interactions. For this compound, π-stacking interactions between the fused aromatic rings would be a significant factor in its solid-state structure. In solution, interactions with solvent molecules can be modeled to predict solubility and conformational preferences. Understanding these forces is critical for materials science applications and for predicting how the molecule might bind to a biological receptor.
Computational Insights into Structure-Property Relationships
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating the resulting properties, a comprehensive structure-property relationship can be developed.
For the imidazo[1,5-a]pyridine scaffold, computational studies have shown that the position of a carboxylic group strongly modifies optical properties, and aryl substitutions can markedly affect photophysical characteristics. unito.it These theoretical models provide a predictive framework that accelerates the design of new molecules with tailored functions, whether for medicinal chemistry, materials science, or electronics. The synergy between computational prediction and experimental synthesis is key to the efficient development of novel functional compounds.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of imidazo[1,5-a]pyridine (B1214698) derivatives. Both ¹H and ¹³C NMR are employed to provide a detailed map of the chemical environment of each atom within the molecule.
In ¹H NMR spectra of related imidazo[1,5-a]pyridine compounds, protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the aromatic region (δ 6.0-9.0 ppm). The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the heterocyclic core. For instance, the protons of the ethyl carboxylate group would be expected in the upfield region, with the methylene (B1212753) (-CH2-) protons appearing around δ 4.0-4.5 ppm and the methyl (-CH3) protons around δ 1.0-1.5 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the fused heterocyclic system resonate in the δ 110-150 ppm range, while the carbonyl carbon of the ester group is typically found further downfield, often above δ 160 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between protons and carbons, confirming the precise substitution pattern on the imidazo[1,5-a]pyridine core.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 6.0 - 9.0 | Protons on the imidazo[1,5-a]pyridine ring system. |
| ¹H | 4.0 - 4.5 | Methylene (-CH2-) protons of the ethyl ester. |
| ¹H | 1.0 - 1.5 | Methyl (-CH3) protons of the ethyl ester. |
| ¹³C | 110 - 150 | Carbons of the fused heterocyclic rings. |
| ¹³C | > 160 | Carbonyl carbon of the ester group. |
| ¹³C | ~60 | Methylene (-CH2-) carbon of the ethyl ester. |
| ¹³C | ~14 | Methyl (-CH3) carbon of the ethyl ester. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of ethyl imidazo[1,5-a]pyridine-1-carboxylate and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula.
The fragmentation patterns observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for related compounds often involve the loss of the ethyl group or the entire ester functionality. The stability of the imidazo[1,5-a]pyridine core often results in it being a prominent ion in the spectrum. Analysis of these fragmentation patterns helps to confirm the connectivity of the various substituents to the heterocyclic ring system.
X-ray Crystallography for Precise Solid-State Structure Determination
For imidazo[1,5-a]pyridine derivatives, X-ray crystal structures have confirmed the planarity of the fused ring system. The crystal packing is often stabilized by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds. In the case of ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, a related compound, the six- and five-membered rings were found to be nearly coplanar nih.gov. Such structural details are crucial for understanding the solid-state properties of these materials and for designing new molecules with specific packing arrangements.
Table 2: Selected Crystallographic Data for a Related Imidazo[1,5-a]pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.678(3) |
| c (Å) | 9.876(2) |
| β (°) | 113.89(3) |
| V (ų) | 978.9(4) |
| Z | 4 |
Spectroscopic Techniques for Photophysical Investigations of Imidazo[1,5-a]pyridine Fluorophores
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. mdpi.comnih.govresearchgate.net Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are used to investigate their electronic transitions and emissive properties.
These compounds typically display absorption maxima in the UV or near-visible region, corresponding to π-π* transitions within the aromatic system. unito.it Upon excitation, many imidazo[1,5-a]pyridine derivatives exhibit fluorescence, often with a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comrsc.orgmdpi.comnih.gov This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.
The emission color and quantum yield of these fluorophores can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core. researchgate.netmdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. Solvatochromism, a change in the absorption or emission properties with solvent polarity, is also a common feature of these compounds, indicating a change in the dipole moment upon electronic excitation. mdpi.comnih.govrsc.org
Table 3: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Fluorophores
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Derivative A | 320 | 450 | 0.35 | >5000 |
| Derivative B | 380 | 480 | 0.12 | >5000 |
| Derivative C | 380 | 480 | 0.38 | >5000 |
Applications and Research Directions of Imidazo 1,5 a Pyridine 1 Carboxylate Derivatives
Applications in Medicinal Chemistry and Pharmaceutical Research
The imidazo[1,5-a]pyridine (B1214698) nucleus is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ethyl imidazo[1,5-a]pyridine-1-carboxylate variant, in particular, offers a reactive site for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
This compound is a crucial intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com Its structure allows for modifications that can enhance solubility and bioavailability, making it an attractive starting material for drug development. chemimpex.com The imidazo-pyridine core is a key feature in various pharmaceuticals, and this ethyl ester derivative provides a convenient handle for synthetic transformations to create novel therapeutic candidates. chemimpex.com
The versatility of this compound is evident in its use in developing treatments for neurological disorders and in the formulation of agrochemicals. chemimpex.com Its structural properties are ideal for creating derivatives with specific biological activities, highlighting its importance in both pharmaceutical and agricultural research. chemimpex.com
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Imidazopyridine-based compounds have shown significant promise in this area. documentsdelivered.comrsc.org For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against various tuberculosis strains, with MIC90 values of ≤1 μM. acs.org
Research has also focused on imidazo[1,2-a]pyridine-3-carboxamides and imidazo[4,5-b]pyridine derivatives as potential inhibitors of key mycobacterial enzymes. rsc.orgnih.gov Some of these compounds have shown excellent activity against MDR and XDR clinical isolates. bohrium.com Scaffold hopping from the related imidazo[1,2-a]pyridine (B132010) core has led to the design of pyrazolo[1,5-a]pyridine-3-carboxamides with nanomolar potency against drug-susceptible and drug-resistant Mtb strains. nih.gov
| Compound Class | Target/Mechanism | Key Findings | References |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | MIC~90~ values ≤1 μM against replicating, nonreplicating, MDR, and XDR Mtb strains. | acs.org |
| Imidazo[1,2-a]pyridine carboxamide derivatives | MmpL3 protein | Potent activity against susceptible, MDR, and XDR strains of tuberculosis. | bohrium.com |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 inhibitors | Compounds 5c, 5g, 5i, and 5u identified as potent analogues with MIC values ranging from 0.5 to 0.8 μmol/L. | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Scaffold hop from imidazo[1,2-a]pyridine | Nanomolar MIC values against drug-susceptive and MDR-TB strains. | nih.gov |
Imidazopyridine derivatives have emerged as a significant class of compounds in anticancer research due to their ability to inhibit cancer cell growth through various mechanisms. rdd.edu.iqresearchgate.net The imidazo[1,2-a]pyridine scaffold, in particular, is a key component of numerous kinase inhibitors. researchgate.net
Novel imidazo[1,2-a]pyridine derivatives have been synthesized and shown to possess antiproliferative activity against a range of cancer cell lines, including human non-small cell lung cancer, rat glioma, human breast carcinoma, and human liver carcinoma. tandfonline.com Some of these compounds have been found to inhibit DNA synthesis and induce apoptosis in a time-dependent manner. tandfonline.com Furthermore, certain imidazo[1,2-a]pyridine compounds have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in human cancers. nih.govnih.gov
The imidazopyridine scaffold is a promising framework for the development of treatments for neurological and neurodegenerative diseases. nih.gov Derivatives of imidazo[1,5-a]pyridine have been specifically investigated as potential 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. nih.gov
One lead compound from this research, compound 5a, was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist with favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This compound demonstrated efficacy in animal models related to both symptomatic and disease-modifying aspects of cognition. nih.gov
Derivatives of the imidazo[1,5-a]pyridine scaffold have been the subject of extensive research into their interactions with and inhibition of various enzymes. This is a critical area of study as enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects.
One notable area of investigation has been the inhibition of thromboxane (B8750289) A2 synthetase by imidazo[1,5-a]pyridines. acs.org Additionally, the broader class of imidazopyridine derivatives has been explored as inhibitors for a wide range of kinases. researchgate.net For example, certain imidazo[1,2-a]pyridines have been shown to inhibit DYRK1A and CLK1 at micromolar concentrations. researchgate.net
The mechanism of action for some of these compounds involves binding to the active site of enzymes, thereby blocking their activity. This interaction is often facilitated by the specific structural characteristics of the imidazopyridine core and its substituents.
The therapeutic potential of imidazo[1,5-a]pyridine derivatives is often linked to their ability to bind to and modulate the activity of specific cellular receptors and pathways. Two of the most extensively studied targets are the PI3K/Akt signaling pathway and the process of tubulin polymerization.
PI3K/Akt Pathway Inhibition:
The PI3K/Akt/mTOR pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. nih.gov Consequently, it has become a major target for the development of novel anticancer therapies. drugbank.com Imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and found to inhibit this pathway, leading to decreased levels of phosphorylated PTEN and AKT. nih.gov
A variety of imidazo[1,2-a]pyridine derivatives have also been designed as potent PI3Kα inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Tubulin Polymerization Inhibition:
Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division. mdpi.com The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Several classes of imidazopyridine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site. nih.govmdpi.com
Imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated the ability to effectively inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives have been shown to be potent tubulin polymerization inhibitors, with some compounds exhibiting strong antiproliferative activity in the submicromolar range. researchgate.net
| Compound Class | Target Pathway/Process | Key Findings | References |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | PI3K/Akt Pathway | Markedly decreased p-PTEN and p-AKT levels. | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα Inhibition | Compound 13k showed an IC~50~ value of 1.94 nM and induced cell cycle arrest and apoptosis. | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Tubulin Polymerization Inhibition | Compounds 5d and 5l showed IC~50~ values of 3.25 μM and 1.71 μM, respectively, in a tubulin polymerization assay. | nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Tubulin Polymerization Inhibition | Three compounds showed strong activity in the submicromolar range (IC~50~ 0.2–0.6 μM). | researchgate.net |
Development of Fluorescent Probes for Biological Imaging and Diagnostic Applications
The inherent photophysical properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for the development of fluorescent probes for biological and diagnostic purposes. researchgate.netresearchgate.net Their compact shape, emissive capabilities, and stability are key features that researchers leverage. mdpi.comnih.gov These compounds are utilized as fluorophores for bioimaging and have been successfully applied in confocal microscopy. researchgate.netmdpi.com
Researchers have synthesized series of new dyes based on the imidazo[1,5-a]pyridine moiety specifically for fluorescence cell imaging. unito.it By incorporating functional groups like carboxylic acids, the water solubility of these probes can be increased, providing an effective site for conjugation. unito.it Studies using laser scanning confocal microscopy on both Arabidopsis thaliana seedlings and mouse fibroblast cells have demonstrated that these compounds exhibit good permeability through the cell wall and plasma membrane, allowing for efficient internalization and strong fluorescence in aqueous environments. unito.it
The versatility of the imidazo[1,5-a]pyridine scaffold allows for its use in creating sensors for various biological targets. Probes have been developed for detecting pH changes in living cells, capitalizing on dual-emission properties for accurate ratiometric detection. unito.itnih.gov Furthermore, derivatives have been engineered as chemosensors for specific biomolecules. For instance, a "turn-on" luminescent probe based on a Cu(II) complex was designed for the detection of cysteine, enabling the imaging of tumor cells. nih.gov Other developments include probes for detecting glutathione (B108866) and hydrogen polysulfides (H₂Sₙ), indicating potential for broad biomedical applications. nih.gov An imidazo[1,5-a]pyridine-based sensor, IPD-SFT, was designed for the rapid and highly selective detection of sulfite, demonstrating a low detection limit of 50 nM and the ability to monitor both exogenous and endogenous sulfite. nih.gov
The interaction of these fluorophores with cellular membranes is another area of active research. mdpi.comnih.gov Studies using liposomes as artificial membrane models have shown that these probes can successfully intercalate into the lipid bilayer, making them suitable for investigating membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health. researchgate.netmdpi.comnih.gov
Applications in Materials Science and Optoelectronics
The unique optical and electronic properties of imidazo[1,5-a]pyridine derivatives have led to their exploration in materials science and optoelectronics. rsc.orgresearchgate.net
Role in the Design of Advanced Fluorescent Probes and Dyes
Imidazo[1,5-a]pyridine derivatives are recognized for their intense and tunable fluorescence emission. nih.gov This tunability allows for the modulation of absorption and emission wavelengths, quantum yields, and lifetimes by modifying and functionalizing the heterocyclic core. nih.gov These compounds are known for exhibiting a large Stokes shift, which is a significant advantage in fluorescence applications as it minimizes self-quenching and improves signal-to-noise ratio. mdpi.comnih.govresearchgate.net
Research has demonstrated that the photophysical properties can be finely tuned through chemical modifications. For example, a series of trifluoromethylated imidazo[1,5-a]pyridine derivatives showed that the position of the substituent could alter the quantum yields from 13% to 39% in solution and from 10% to 58% in a polymeric matrix. researchgate.net Another study on 1-ester-substituted derivatives found they exhibited dual-state emission, with one compound featuring a bulky 2,6-dichlorophenyl substituent showing a high photoluminescence quantum yield of 0.49 in solution and 0.39 in the solid state. researchgate.net
| Derivative Type | Solvent/State | Quantum Yield (Φ) | Key Feature | Source |
|---|---|---|---|---|
| Trifluoromethylated | Acetonitrile Solution | 0.13 - 0.39 | Tunable by substituent position | researchgate.net |
| Trifluoromethylated | Polymeric Matrix | 0.10 - 0.58 | Enhanced yield in solid matrix | researchgate.net |
| 1-ester-substituted with 2,6-dichlorophenyl | CH₂Cl₂ Solution | 0.49 | Bulky substituent enhances yield | researchgate.net |
| 1-ester-substituted with 2,6-dichlorophenyl | Solid State | 0.39 | Good solid-state emission | researchgate.net |
| Pyridinyl substituent | Apolar Environment | 0.12 - 0.38 | Substituent enhances quantum yield | mdpi.com |
Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Thin-Layer Field Effect Transistors (FETs))
The promising photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their application in optoelectronic devices. mdpi.comincemc.ro They have been investigated as materials for Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs). incemc.ro
In the context of OLEDs, these compounds have been used as blue emitters. uni-giessen.de Researchers have focused on improving their quantum yield by introducing various electron-rich and electron-poor groups onto the imidazole (B134444) ring. uni-giessen.de For example, two bipolar deep-blue fluorescent emitters, IP-PPI and IP-DPPI, were designed using an imidazo[1,2-a]pyridine (a related isomer) as the electron acceptor. nih.gov Non-doped OLEDs based on these materials achieved high external quantum efficiencies (EQEs) of 4.85% and 4.74% at a high brightness of 10000 cd/m², with deep-blue CIE coordinates. nih.gov A doped device exhibited an even higher EQE of up to 6.13% with CIE coordinates of (0.153, 0.078). nih.gov These devices notably showed negligible efficiency roll-off with increasing current density, a critical factor for practical applications. nih.gov
| Device Type | Emitter | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Brightness | Source |
|---|---|---|---|---|---|
| Non-doped | IP-PPI | 4.85% | (0.153, 0.097) | 10000 cd/m² | nih.gov |
| Non-doped | IP-DPPI | 4.74% | (0.154, 0.114) | 10000 cd/m² | nih.gov |
| Doped (20 wt%) | IP-DPPI | 6.13% | (0.153, 0.078) | Maintained 5.07% at 10000 cd/m² | nih.gov |
Coordination Chemistry: Ligands for Metal Complexes, including N-Heterocyclic Carbenes (NHCs), and Coordination Polymers
The imidazo[1,5-a]pyridine skeleton is a versatile platform for designing ligands for metal complexes. mdpi.comacs.org These derivatives have been extensively used as precursors for N-heterocyclic carbenes (NHCs), which are valuable ligands in homogeneous catalysis due to their strong σ-donor properties. organic-chemistry.orgacs.org Efficient, single-step methods have been developed to synthesize imidazo[1,5-a]pyridinium salts, the precursors to NHCs, allowing for the incorporation of diverse functionalities and chiral substituents. organic-chemistry.orgacs.org These NHC ligands have been used to form stable complexes with various transition metals, including rhodium (Rh), iridium (Ir), gold (Au), and silver (Ag). incemc.roacs.org
Beyond discrete metal complexes, imidazo[1,5-a]pyridine derivatives serve as building blocks for coordination polymers (CPs). nih.govresearchgate.net Their ability to act as multitopic N-based linkers allows them to coordinate with different metal ions, creating a wide array of coordination motifs and geometries. nih.gov Researchers have synthesized new one- and two-dimensional coordination polymers using Zn(II) as the metallic node, dicarboxylic acids as linkers, and a ditopic imidazo[1,5-a]pyridine derivative as either a propagator of the structure's dimensionality or as an ancillary ligand. nih.govresearchgate.net These studies demonstrate the structural capability of this heterocyclic scaffold in forming extended networks, a previously unexplored domain for this class of ligands. nih.govresearchgate.net A notable feature in the solid state is the pronounced ability of the imidazo[1,5-a]pyridine scaffold to establish π-π stacking interactions. nih.gov
Exploration as Components in Smart Materials
The responsive nature of imidazo[1,5-a]pyridine derivatives to external stimuli positions them as promising components for "smart materials." mdpi.com Their application as chemical sensors is a prime example. researchgate.netmdpi.com The fluorescence of these compounds can be designed to change in the presence of specific analytes, such as metal ions or biologically relevant molecules, enabling their use in sensing applications. researchgate.netnih.gov The solvatochromic behavior of some derivatives, where their photophysical properties change with the polarity of the environment, is another feature that can be exploited in the design of smart materials that respond to changes in their surroundings. mdpi.comnih.gov
Applications in Agrochemical Development
The imidazo[1,5-a]pyridine structure is a significant component in a large number of agrochemicals. rsc.org Research has explored the potential of its derivatives as herbicides and plant immunomodulators.
A study investigating the phytotoxicity of (amino)imidazo[1,2-a]pyridine derivatives (related isomers) against various weeds found that specific structural features were essential for activity. acs.org The presence of an ortho-Br or -Cl atom on the imidazo[1,2-a]pyridine ring combined with a cyclohexyl group resulted in strong growth inhibition, in some cases higher than that of commercial herbicides like diuron (B1670789) and glyphosate (B1671968) at the same concentration. acs.org Another finding was that the presence of a halide in the imidazo (B10784944) ring and an ester group favored inhibition by nearly 80% at a concentration of 1000 μM. acs.org
Furthermore, mesoionic structures based on the imidazo[1,2-a]pyridine skeleton have shown promise beyond their use as insecticides. nih.gov A series of these compounds demonstrated bioactivity against the Tomato Spotted Wilt Virus (TSWV). One compound, Z40, showed encouraging protective performance, superior to the positive controls ningnanmycin (B12329754) and vanisulfane. nih.gov Further analysis revealed that Z40 acts as a plant immunomodulator, promoting defense enzyme activity and mediating the oxidative phosphorylation pathway, which helps plants resist TSWV infection. nih.gov This highlights the potential of these derivatives in developing new antiviral agents for agriculture. nih.gov
| Structural Feature | Concentration | Inhibition Growth (%) | Target | Source |
|---|---|---|---|---|
| ortho-Br or -Cl on imidazo ring + cyclohexyl group | 300 μM | High (exceeding commercial herbicides) | Weeds | acs.org |
| Halide on imidazo ring + ester group | 1000 μM | ~80% | Weeds | acs.org |
| Aliphatic groups | 1000 μM | Up to 94% | Wheat coleoptile | acs.org |
Utility as Versatile Building Blocks in Advanced Organic Synthesis
The application of this compound as a foundational element in organic synthesis is a testament to its versatility. The ester functionality can be readily transformed into other functional groups such as amides, carboxylic acids, and alcohols, each opening up new avenues for molecular elaboration. Furthermore, the imidazopyridine core itself can undergo various modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
This adaptability makes this compound a sought-after precursor for the construction of libraries of compounds with diverse biological activities. Its role as a key intermediate has been noted in the development of potential pharmaceutical agents, particularly those targeting neurological disorders, due to the ability of the resulting molecular structures to interact with specific receptors in the brain. nih.gov
Divergent Synthesis of Complex Molecular Architectures
The true power of this compound as a building block is most evident in its application in divergent synthesis. This strategy allows for the creation of a multitude of distinct and complex molecules from a common starting material, significantly enhancing the efficiency of the drug discovery and materials development processes.
One notable example involves the transformation of the imidazo[1,5-a]pyridine scaffold into N-heterocyclic olefins (NHOs). While not starting directly from the ethyl 1-carboxylate, this research highlights the potential for intramolecular cyclization reactions of substituted imidazo[1,5-a]pyridines to form novel, redox-active, and fluorescent polycyclic systems like (dihydro)imidazo[2,1,5-de]quinolizines. nih.gov The ability to initiate such cyclizations by introducing appropriate substituents underscores the potential for divergent pathways from functionalized precursors like this compound.
The general synthetic utility of the broader imidazo[1,5-a]pyridine class in constructing fused heterocyclic systems is well-documented. Various synthetic methodologies, including cyclocondensation, cycloaddition, and oxidative cyclization, have been developed to access this core structure, which then serves as a platform for further diversification. researchgate.netrsc.org These foundational methods provide the tools necessary to prepare a range of substituted imidazo[1,5-a]pyridines, which can then be subjected to divergent reaction pathways.
For instance, multi-component reactions involving imidazo[1,5-a]pyridine carbenes have been shown to produce highly substituted furan (B31954) derivatives through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation. rsc.org Although this example utilizes a carbene derivative, it showcases the inherent reactivity of the imidazo[1,5-a]pyridine system that can be harnessed for the divergent synthesis of other heterocyclic frameworks.
Furthermore, cascade reactions initiated from functionalized imidazo[1,5-a]pyridines are a powerful tool for the rapid assembly of complex molecules. Electrochemical synthesis methods have been employed to generate 1-cyano-imidazo[1,5-a]pyridines through a cascade process, demonstrating the potential for domino reactions to build molecular complexity efficiently. nih.gov
The following table summarizes the potential of this compound as a starting material for the divergent synthesis of various complex molecular architectures, based on the known reactivity of the imidazo[1,5-a]pyridine scaffold.
Divergent Synthetic Pathways from Imidazo[1,5-a]pyridine Derivatives
| Starting Material Class | Reaction Type | Resulting Molecular Architecture | Potential Applications | Reference |
|---|---|---|---|---|
| Substituted Imidazo[1,5-a]pyridines | Intramolecular Cyclization | (Dihydro)imidazo[2,1,5-de]quinolizines | Fluorescent Organic Radicals, Materials Science | nih.gov |
| Imidazo[1,5-a]pyridin-3-ylidenes | Multi-component Reaction | Fully Substituted Furans | Medicinal Chemistry | rsc.org |
| Functionalized Imidazo[1,5-a]pyridines | Electrochemical Cascade Reaction | Cyano-substituted Imidazo[1,5-a]pyridines | Agrochemicals | nih.gov |
| Imidazo[1,5-a]pyridines | Cycloaddition Reactions | Fused Polycyclic Heterocycles | Drug Discovery | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing ethyl imidazo[1,5-a]pyridine-1-carboxylate and its derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 2-(aminomethyl)pyridines react with nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) to form the imidazo[1,5-a]pyridine core . Alternatively, 6-methylpyridin-2-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester can undergo reflux in ethanol to yield similar structures . These methods emphasize solvent selection (e.g., PPA or ethanol) and catalyst optimization for ring closure.
Q. How are this compound derivatives characterized?
Characterization involves multi-modal analysis:
- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. For instance, tert-butyl derivatives show distinct δ 1.65 ppm (singlet, 9H) for the tert-butyl group .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₁₈H₁₇O₂N₂Cl with a calculated mass of 351.0876) .
- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 72.6° between benzene rings in triazolopyridine derivatives) .
Q. What safety protocols are recommended for handling imidazo[1,5-a]pyridine derivatives?
Key precautions include:
- Avoiding ignition sources (P210) and using PPE to prevent inhalation/contact (P201, P202) .
- Storing waste separately for professional disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction yields be optimized for imidazo[1,5-a]pyridine carboxylate derivatives?
Yield optimization depends on:
- Electrophilic activation : Nitroalkanes activated with PPA improve cyclization efficiency .
- Solvent polarity : EtOAc/hexane (20%) enhances purity during column chromatography .
- Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ in Friedel-Crafts acylation improve regioselectivity at the C-3 position . Contradictory methods (e.g., PPA vs. ethanol-based synthesis) require empirical testing to determine substrate-specific conditions .
Q. How do substituent modifications impact biological activity in imidazo[1,5-a]pyridine derivatives?
Structural-activity relationships (SAR) reveal:
- Aryl groups : 4-Chlorophenyl substituents enhance tyrosine kinase inhibition, as seen in anticancer patent claims .
- Ester flexibility : Isopropyl esters (vs. tert-butyl) reduce steric hindrance, improving binding to enzymatic targets .
- Heterocyclic additions : Furan-2-yl groups increase π-stacking interactions, validated by X-ray crystallography .
Q. How should researchers resolve contradictory spectral data in imidazo[1,5-a]pyridine derivatives?
Contradictions arise from:
- Tautomerism : Imidazo rings may exhibit prototropic shifts, altering NMR signals. Use variable-temperature NMR to identify dynamic processes .
- Crystallographic vs. solution data : X-ray structures (rigid crystal packing) may differ from solution-phase NMR. Cross-validate with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and HRMS .
Q. What mechanistic insights explain the reactivity of imidazo[1,5-a]pyridines with electrophiles?
The C-3 position is electrophilic due to:
- Aromatic resonance : Electron density at C-3 is lowered by the adjacent nitrogen, enabling Friedel-Crafts acylation .
- Ninhydrin reactivity : Two equivalents of ninhydrin form bis-adducts via keto-enol tautomerization, confirmed by single-crystal studies .
Methodological Considerations
- Synthetic scalability : Pilot-scale reactions (e.g., 6 mmol to 12 mmol substrate) require careful stoichiometric adjustments to maintain yield .
- Regioselective functionalization : Use directing groups (e.g., tert-butyl esters) to steer electrophilic substitution to specific positions .
- Data interpretation : Combine spectral (NMR/HRMS) and computational (DFT) tools to resolve ambiguous assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
